VU 0650991
Overview
Description
VU 0650991 is a non-competitive antagonist of the glucagon-like peptide-1 receptor. It is known for its oral bioavailability and ability to penetrate the brain. The chemical name of this compound is 7-(4-chlorophenyl)-5,8-dihydro-1,3-dimethyl-5,5-bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione .
Scientific Research Applications
VU 0650991 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the glucagon-like peptide-1 receptor and its role in various biological processes.
Biology: Employed in research to understand the signaling pathways and physiological effects mediated by the glucagon-like peptide-1 receptor.
Medicine: Investigated for its potential therapeutic applications in conditions such as diabetes and obesity, where modulation of the glucagon-like peptide-1 receptor is beneficial.
Industry: Utilized in the development of new drugs targeting the glucagon-like peptide-1 receptor.
Mechanism of Action
Target of Action
The primary target of VU 0650991 is the glucagon-like peptide-1 (GLP-1) receptor . This receptor plays a crucial role in glucose homeostasis and is a key target in the treatment of type 2 diabetes .
Mode of Action
This compound acts as a noncompetitive antagonist of the GLP-1 receptor . It blocks the activity of Exendin-4, a GLP-1 receptor agonist, in potentiating insulin secretion from primary mouse pancreatic islets in vitro . This means that this compound prevents the activation of the GLP-1 receptor, thereby inhibiting the downstream effects of receptor activation.
Biochemical Pathways
The antagonistic action of this compound on the GLP-1 receptor affects the insulin secretion pathway . By blocking the activity of Exendin-4, this compound prevents the potentiation of insulin secretion, which is a key process in the regulation of blood glucose levels .
Pharmacokinetics
This compound is orally bioavailable and brain penetrant . This means that it can be administered orally and can cross the blood-brain barrier to exert its effects in the central nervous system.
Result of Action
The antagonistic action of this compound on the GLP-1 receptor leads to a decrease in blood insulin levels and an increase in blood glucose levels . This is due to the inhibition of Exendin-4-potentiated insulin secretion from pancreatic islets .
Future Directions
Biochemical Analysis
Biochemical Properties
VU 0650991 plays a significant role in biochemical reactions. It interacts with the GLP-1 receptor, a member of the glucagon receptor family . It blocks the activity of Exendin-4, a potent insulinotropic peptide, in potentiating insulin secretion from primary mouse pancreatic islets in vitro .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the GLP-1 receptor. Specifically, it decreases blood insulin and increases blood glucose levels in vivo .
Molecular Mechanism
The molecular mechanism of this compound involves its noncompetitive antagonism of the GLP-1 receptor . By binding to this receptor, it inhibits the activity of Exendin-4, thereby affecting insulin secretion and blood glucose levels .
Temporal Effects in Laboratory Settings
It is known that this compound is stable and resistant to enzymatic degradation due to its binding to serum albumin .
Transport and Distribution
It is known to be orally bioavailable and brain penetrant , suggesting that it can cross the blood-brain barrier.
Subcellular Localization
Given its role as a GLP-1 receptor antagonist, it is likely to be found wherever GLP-1 receptors are located in the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VU 0650991 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of strong bases and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
VU 0650991 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound .
Comparison with Similar Compounds
Similar Compounds
Exendin-4: Another glucagon-like peptide-1 receptor antagonist, but with a different mechanism of action.
Liraglutide: A glucagon-like peptide-1 receptor agonist used in the treatment of diabetes and obesity.
Dulaglutide: Another glucagon-like peptide-1 receptor agonist with similar therapeutic applications.
Uniqueness
VU 0650991 is unique in its non-competitive antagonism of the glucagon-like peptide-1 receptor, which distinguishes it from other compounds that act as competitive antagonists or agonists. Its ability to penetrate the brain and its oral bioavailability further enhance its potential as a research tool and therapeutic agent .
Properties
IUPAC Name |
7-(4-chlorophenyl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF6N4O2/c1-26-11-9(12(28)27(2)13(26)29)14(15(18,19)20,16(21,22)23)25-10(24-11)7-3-5-8(17)6-4-7/h3-6H,1-2H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEIZMHODFOWAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)C(N=C(N2)C3=CC=C(C=C3)Cl)(C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.